molecular formula C10H9NO3S B11759117 2-Hydroxy-4-methylbenzothiazole-6-carboxylic acid methyl ester

2-Hydroxy-4-methylbenzothiazole-6-carboxylic acid methyl ester

Cat. No.: B11759117
M. Wt: 223.25 g/mol
InChI Key: WBTDUYMAJIKOMF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminothiophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to the presence of both a benzothiazole ring and a carboxylate group, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-3H-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-3-6(9(12)14-2)4-7-8(5)11-10(13)15-7/h3-4H,1-2H3,(H,11,13)

InChI Key

WBTDUYMAJIKOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)S2)C(=O)OC

Origin of Product

United States

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